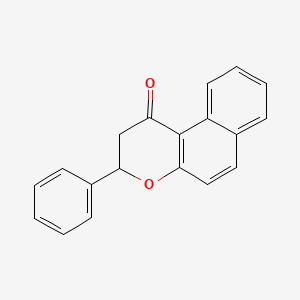

beta-Naphthoflavanone

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-phenyl-2,3-dihydrobenzo[f]chromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O2/c20-16-12-18(14-7-2-1-3-8-14)21-17-11-10-13-6-4-5-9-15(13)19(16)17/h1-11,18H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWSWGKXWMYSLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C3=CC=CC=C3C=C2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Chemical Elaboration of Beta Naphthoflavanone

Classical and Contemporary Methodologies for Beta-Naphthoflavanone Synthesis

The synthesis of the beta-naphthoflavone (B1666907) scaffold can be achieved through both traditional multi-step procedures and more modern, catalyst-driven approaches that offer improved efficiency and selectivity.

Multi-Step Synthesis Approaches

Classical methods for synthesizing flavones often involve the condensation of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) and its corresponding salt. One such method is the Allan-Robinson reaction , which produces flavones from these starting materials. wikipedia.orgyoutube.com In the context of beta-naphthoflavone, this would involve a derivative of 2-hydroxy-1-acetonaphthone reacting with benzoic anhydride. The mechanism proceeds through the formation of an enol, which attacks the anhydride, followed by cyclization and dehydration to yield the final flavone (B191248) structure. wikipedia.org

Another foundational multi-step approach is the Auer-von-Kostanecki synthesis , which can also be adapted for flavone synthesis. These classical routes, while effective, often require high temperatures and can involve multiple isolation steps. chem-station.comlnigchrm.inmontana.edu A common strategy involves a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, which is then subjected to oxidative cyclization to form the chromen-4-one ring system. researchgate.net

Catalyst-Driven Synthesis Techniques

Contemporary synthetic chemistry has moved towards more efficient and atom-economical catalytic methods. Palladium-catalyzed reactions, in particular, have been instrumental in developing new routes to flavone derivatives. One such advanced strategy is the Pd-catalyzed carbonylative annulation of 2-iodophenols with terminal acetylenes. This method allows for the direct construction of the 2-arylchromen-4-one core with high efficiency and tolerance for various functional groups. While not explicitly detailed for beta-naphthoflavone itself, this powerful technique represents a modern approach to the broader class of flavones.

Chemo- and Regioselective Derivatization of this compound

The core structure of beta-naphthoflavone can be chemically modified to produce a library of analogues with tailored properties. These modifications often target specific positions on the molecular scaffold to enhance characteristics like solubility or biological activity.

Synthesis of Substituted this compound Analogues

The generation of substituted analogues is a key strategy for exploring structure-activity relationships. Research has shown that new 1′-O-alkylflavone analogs can be synthesized from beta-naphthoflavone. plos.org In one study, beta-naphthoflavone was reacted with phenyliodine(III) bis(trifluoroacetate) (PIFA) in the presence of various alcohols to yield the corresponding 1′-O-alkyl ethers. plos.org This derivatization introduces an O-alkyl side-chain onto the B-ring of the flavonoid structure. plos.orgnih.gov

Interestingly, while this modification proved beneficial for the activity of some flavonoids, the beta-naphthoflavone derivatives with this O-alkyl side-chain showed decreased cytotoxic activities compared to the parent compound. plos.orgnih.gov

| Starting Material | Reagents | Product | Yield | Reference |

| β-Naphthoflavone | PIFA, H₂O | 1′-hydroxy-β-naphthoflavone | 59% | plos.org |

| β-Naphthoflavone | PIFA, Methanol (B129727) | 1′-methoxy-β-naphthoflavone | - | plos.org |

| β-Naphthoflavone | PIFA, Ethanol (B145695) | 1′-ethoxy-β-naphthoflavone | - | plos.org |

Functional Group Modifications and Elaborations

Beyond simple substitution, the entire beta-naphthoflavone molecule can be functionalized to alter its physicochemical properties. Due to its low water solubility, which can hamper research applications, strategies have been developed to enhance its bioavailability. researchgate.net One such method is supramolecular complexation with cyclodextrin (B1172386) dimers. researchgate.netmdpi.com Specifically, a synthetic 6,6′-thiobis(methylene)-β-cyclodextrin dimer has been used to form an inclusion complex with beta-naphthoflavone. researchgate.net This complexation was found to increase the aqueous solubility of beta-naphthoflavone by up to 469-fold, thereby enhancing its utility as an aryl hydrocarbon receptor (AhR) agonist in research settings. researchgate.net This represents a significant elaboration of the parent molecule, encapsulating it within a larger supramolecular structure to improve its properties.

Stereochemical Considerations in this compound Synthesis

Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of molecular synthesis, particularly for biologically active compounds.

As previously noted, beta-naphthoflavone (a flavone) is a planar, achiral molecule and thus does not have stereoisomers. Therefore, its synthesis does not require stereochemical control.

However, if the C2-C3 double bond of the flavone is reduced to a single bond to form This compound (a flavanone), the C2 carbon becomes a stereogenic center. rsc.org This means that this compound can exist as a pair of enantiomers (R and S forms). The biological activities of these enantiomers can differ significantly. rsc.org

Therefore, any synthesis targeting the flavanone (B1672756) structure must address this stereochemical outcome.

Racemic Synthesis : A non-stereoselective reduction of beta-naphthoflavone would produce a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers.

Asymmetric Synthesis : To obtain an enantiomerically pure or enriched flavanone, an asymmetric synthesis approach is required. rsc.org This can be achieved using various methods, such as employing chiral catalysts (organocatalysts or metal complexes), chiral auxiliaries, or enzymatic reactions that favor the formation of one enantiomer over the other. rsc.orgmdpi.com For instance, recent research has explored using engineered myoglobin (B1173299) variants to catalyze intramolecular cyclization, producing chiral flavanones with high enantiomeric excess. rsc.org Other methods include organocatalyzed approaches involving proline, which can facilitate the stereoselective synthesis of flavanone derivatives. acs.orgacs.org

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical practices has propelled the integration of green chemistry principles into the synthesis of complex organic molecules like this compound (also known as 5,6-benzoflavone). wikipedia.orgdrugbank.com These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, improving energy efficiency, and maximizing the incorporation of starting materials into the final product. jocpr.com The application of these principles to the synthesis of this compound and related flavone structures involves innovative strategies, particularly in the selection of solvents, catalysts, and energy sources, as well as a focus on atom economy.

Alternative Solvents and Reaction Media

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of more benign alternatives. In the synthesis of chromene and flavone backbones, which are structurally related to this compound, significant progress has been made using environmentally friendly solvents. For instance, multicomponent reactions to create 2-amino-4H-chromenes have been successfully carried out in ethanol-water mixtures, which are considered relatively benign. scispace.com Research has demonstrated that using a water-ethanol (1:1) solvent system with a suitable catalyst can lead to excellent yields in the synthesis of 2-amino-3-cyano-4-aryl-4H-benzo[h]chromenes, which are derivatives of the core structure of this compound. scispace.com The use of water as a solvent is particularly advantageous due to its non-toxic, non-flammable, and inexpensive nature.

Eco-Friendly Catalysts

The development of efficient and recyclable catalysts is a cornerstone of green synthesis. In the context of flavone synthesis, various green catalysts have been explored. These include:

Biodegradable Nanocomposites: Eggshell/Fe3O4 has been utilized as a biodegradable and reusable nanocomposite catalyst for the synthesis of 2-amino-3-cyano-(4H)-chromene derivatives. This method offers advantages such as easy recovery of the magnetic catalyst and high product yields under mild conditions. ajgreenchem.com

Simple and Recyclable Catalysts: Diammonium hydrogen phosphate (B84403) has been employed as a recyclable catalyst for the one-pot, three-component synthesis of 2-amino-4H-chromenes in an ethanol-water medium. scispace.com

Organo-Base Catalysts: 2-aminopyridine (B139424) has been used as an effective and recyclable organo-base-catalyst for the rapid and high-yield synthesis of 4H-chromenes. frontiersin.org

Magnetic Nanoparticle Catalysts: Fe3O4@SiO2-PMA-Cu magnetic nanoparticles have been developed as a novel catalyst for green synthesis in aqueous media, offering the benefit of being easily separated and reused for several cycles without significant loss of activity. nih.gov

These catalysts not only improve reaction efficiency but also reduce the generation of toxic waste associated with stoichiometric reagents.

Alternative Energy Sources: Microwave and Ultrasound Assistance

Shifting from conventional heating to alternative energy sources like microwave irradiation and ultrasound can significantly reduce reaction times, improve yields, and lower energy consumption.

Ultrasound-Assisted Synthesis (UAS): Sonochemistry, or the use of ultrasound to promote chemical reactions, offers another green alternative. Ultrasound irradiation can accelerate many organic processes under benign conditions, often leading to higher yields. researchgate.net For example, in the synthesis of bisphosphonate-betulin conjugates, ultrasound assistance dramatically reduced the reaction time from 48 hours to just 2 hours while also improving the product yield to as high as 92%. rsc.org Such techniques hold promise for the efficient synthesis of this compound and its derivatives.

Atom Economy and Waste Reduction

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the desired product. jocpr.comlibretexts.org Syntheses with high atom economy are inherently "greener" as they generate less waste.

Strategies to improve atom economy in the synthesis of flavone-type structures include:

Multicomponent Reactions (MCRs): One-pot, three-component condensation reactions, such as those used to synthesize 2-amino-4H-chromenes from an aldehyde, malononitrile, and 1-naphthol, are highly atom-economical. scispace.comfrontiersin.org All or most of the atoms from the starting materials are incorporated into the final product, minimizing byproduct formation.

Catalytic Dehydrogenation: The conversion of a flavanone (like 2-phenyl-chroman-4-one) to a flavone (2-phenyl-chromen-4-one) via catalytic dehydrogenation is more atom-economical than methods that might require stoichiometric oxidizing agents that are not incorporated into the final structure. rasayanjournal.co.in

Addition Reactions: Reactions like the Diels-Alder cycloaddition proceed with 100% atom economy, representing an ideal in synthetic design. nih.gov While not directly a standard route to this compound, the principle of designing synthetic pathways based on addition rather than substitution or elimination reactions is a key goal in green synthesis.

The following table summarizes a comparison between conventional and greener synthetic methods for flavone-related structures.

| Feature | Conventional Method | Greener Alternative | Green Advantage | Source |

| Energy Source | Conventional Heating (hours) | Microwave Irradiation | Reduced reaction time (minutes), lower energy use | rasayanjournal.co.inplos.org |

| Catalyst | Stoichiometric reagents | Recyclable catalysts (e.g., Eggshell/Fe3O4, (NH4)2HPO4) | Catalyst can be recovered and reused, less waste | scispace.comajgreenchem.com |

| Solvent | Volatile Organic Solvents (e.g., THF, Acetone) | Water, Ethanol-Water mixtures | Reduced toxicity and environmental impact | scispace.complos.org |

| Reaction Type | Multi-step synthesis with isolated intermediates | One-pot, multicomponent reactions | Higher atom economy, reduced waste, fewer purification steps | scispace.comfrontiersin.org |

| Yield | Often moderate | Often high to excellent | Improved efficiency and resource utilization | rasayanjournal.co.inplos.orgrsc.org |

By embracing these green chemistry principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally responsible, aligning with the modern imperatives of chemical manufacturing and research.

Structure Activity Relationship Sar Investigations of Beta Naphthoflavanone and Its Analogues

Elucidation of Key Structural Features for Biological Modulatory Activity

The biological activity of beta-naphthoflavone (B1666907) and its analogues is intrinsically linked to specific structural features. The planarity of the molecule and the positioning of its substituent groups are critical determinants of its function, particularly as an AhR agonist. nih.govacs.org

Key structural features influencing activity include:

Molecular Planarity : Early SAR analyses suggested that the AhR ligand-binding pocket accommodates near-planar ligands. acs.org However, subsequent research has shown that absolute planarity is not a strict requirement. nih.govacs.org In fact, disrupting the planarity of beta-naphthoflavone by introducing substituents at the ortho-positions of the phenyl group can lead to greater aqueous solubility without compromising, and in some cases even enhancing, AhR agonistic activity. nih.govresearchgate.net

Substituent Position : The location of chemical groups on the naphthoflavone scaffold is crucial. For instance, modification of the C ring of the related alpha-naphthoflavone (B191928) has been shown to decrease CYP1B1 inhibitory potency, while adding substituents to the B ring can produce varied effects on inhibitory capacity. nih.govresearchgate.net

Phenyl Group : The C-2 phenyl ring is considered important for binding affinity to various receptors. nih.gov

Fused Benzene (B151609) Ring : The fusion of a benzene ring to the flavone (B191248) structure is a defining characteristic of naphthoflavones and is central to their interaction with targets like the AhR. nih.gov

A study on beta-naphthoflavone analogues found that introducing a fluoro group at an ortho-position of the phenyl ring resulted in a compound with more potent AhR agonistic activity and improved solubility compared to the parent beta-naphthoflavone. nih.gov This highlights that strategic placement of substituents can enhance desirable biological and physical properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Beta-Naphthoflavanone

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. jocpr.comwikipedia.org For naphthoflavones, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been employed to understand the structural features that govern their interactions with biological targets, particularly CYP enzymes. mdpi.commdpi.com

Studies on derivatives of the related alpha-naphthoflavone have utilized molecular docking and 3D-QSAR to identify structural features determining inhibitory activity against CYP1B1. researchgate.netmdpi.com These models help in the rational design of new inhibitors by predicting the activity of novel chemical structures. mdpi.com

For a series of CYP1A2 inhibitors that included naphthoflavone structures, a CoMFA model was developed that showed a strong correlation between the inhibitors' structural features and their biological activity. mdpi.com The model for CYP1A1 inhibition yielded a cross-validated q² of 0.653 and a conventional r² of 0.982, indicating a high degree of predictability. mdpi.com For CYP1A2, the model had a q² of 0.648 and an r² of 0.893. mdpi.com The analysis revealed that descriptors like ClogP (a measure of lipophilicity), steric fields, electrostatic fields, and molecular weight were significant contributors to the QSAR model. mdpi.com Specifically for CYP1A2, ClogP accounted for over half of the coefficient in the QSAR model, underscoring the importance of hydrophobic interactions. mdpi.com

| QSAR Model Parameters for Naphthoflavone-related CYP Inhibitors mdpi.com | |

| Enzyme Target | CYP1A1 |

| Cross-validated q² | 0.653 |

| Conventional r² | 0.982 |

| Standard Error | 0.164 |

| Number of Components | 5 |

| Enzyme Target | CYP1A2 |

| Cross-validated q² | 0.648 |

| Conventional r² | 0.893 |

| Standard Error | 0.177 |

| Number of Components | 2 |

| Contributing Descriptors (CYP1A2) | Contribution |

| ClogP | 54.1% |

| CoMFA Electrostatic | 19.0% |

| Molecular Weight | 14.6% |

| CoMFA Steric | 12.2% |

These models provide valuable insights for designing new compounds with enhanced potency and selectivity. nih.govjocpr.com

Impact of Positional Isomerism on Biological Interactions

Positional isomerism, where compounds have the same molecular formula but differ in the position of functional groups on a common scaffold, has a profound impact on the biological activity of naphthoflavones. The most studied example is the comparison between beta-naphthoflavone (5,6-benzoflavone) and its isomer alpha-naphthoflavone (7,8-benzoflavone). vulcanchem.comwikipedia.org

While both are flavonoids, their interaction with biological targets like CYP enzymes and various receptors differs significantly:

CYP Enzyme Inhibition : Beta-naphthoflavone shows higher inhibitory activity against CYP1A1 than CYP1A2. mdpi.com Conversely, alpha-naphthoflavone exhibits a 10-fold higher inhibition of CYP1A2 than CYP1A1. mdpi.com This demonstrates that the placement of the fused benzene ring dictates the selectivity towards different CYP isoforms.

Aryl Hydrocarbon Receptor (AhR) Activation : Beta-naphthoflavone is a potent AhR agonist. drugbank.comvulcanchem.com Alpha-naphthoflavone, in contrast, acts as a much weaker AhR agonist. vulcanchem.com

Other Receptors : In studies on adenosine (B11128) receptors, alpha-naphthoflavone showed a greater binding affinity for A1 receptors than beta-naphthoflavone. nih.govacs.org

CDK7 Inhibition : A study on cyclin-dependent kinase 7 (CDK7) found that beta-naphthoflavone is an effective inhibitor, whereas its regioisomer alpha-naphthoflavone is inactive. acs.org

This differential activity underscores how the spatial arrangement of the naphthyl moiety relative to the core flavone structure is a critical factor in determining the molecule's biological function and target specificity.

| Biological Activity Comparison: α- vs. β-Naphthoflavone | |

| Target | α-Naphthoflavone (7,8-benzoflavone) |

| CYP1A1 Inhibition | Weaker |

| CYP1A2 Inhibition | Stronger (10-fold > CYP1A1) mdpi.com |

| AhR Agonism | Weak vulcanchem.com |

| Adenosine A1 Receptor Affinity | Higher (Ki = 0.79 μM) nih.govacs.org |

| CDK7 Inhibition | Inactive (>100 µM) acs.org |

| Target | β-Naphthoflavone (5,6-benzoflavone) |

| CYP1A1 Inhibition | Stronger (> CYP1A2) mdpi.com |

| CYP1A2 Inhibition | Weaker |

| AhR Agonism | Potent drugbank.comvulcanchem.com |

| Adenosine A1 Receptor Affinity | Lower |

| CDK7 Inhibition | Active (IC50 = 2.97 µM) acs.org |

Conformational Analysis and its Influence on SAR

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. For beta-naphthoflavone and its analogues, conformational analysis helps to explain their structure-activity relationships.

Early SAR studies suggested that ligands for the AhR needed to be planar. acs.org However, it is now understood that disrupting this planarity can be beneficial. Introducing substituents, particularly at the ortho-positions of the phenyl group of beta-naphthoflavone, causes a twist in the molecule, increasing the dihedral angle. researchgate.net This disruption of planarity leads to less efficient crystal packing, which in turn can improve aqueous solubility—a key property for bioavailability. nih.govresearchgate.netpatsnap.com A fluoro-analogue with such a disruption showed both greater solubility and more potent AhR agonistic activity than the parent beta-naphthoflavone. nih.gov

The difference in activity between the regioisomers alpha- and beta-naphthoflavone can also be explained by their conformation within the active site of a target enzyme. acs.org In the case of CDK7, docking studies revealed that the C2-phenyl group of beta-naphthoflavone adopts an orientation similar to another active compound, lanceolatin B. In contrast, the C2-phenyl of the inactive alpha-naphthoflavone is oriented differently. acs.org This difference in the 3D conformation within the ATP-binding pocket is directly linked to their differing inhibitory activities, highlighting the importance of the orientation of the C2-phenyl group relative to the rest of the molecular skeleton. acs.org

Mechanistic Studies of Beta Naphthoflavanone S Biological Interactions in Experimental Systems

Modulation of Enzyme Systems by Beta-Naphthoflavanone

Beta-naphthoflavone (B1666907) significantly influences the expression and activity of a wide array of enzymes involved in the metabolism of both endogenous and exogenous compounds. This modulation is central to its biological activity.

Beta-naphthoflavone is a potent inducer of cytochrome P450 (CYP) enzymes, especially those in the CYP1 family. caymanchem.com This induction is primarily mediated through its activation of the Aryl Hydrocarbon Receptor (AhR). mdpi.com

CYP1A1, CYP1A2, and CYP1B1: β-NF is a well-established, potent inducer of CYP1A1, CYP1A2, and CYP1B1. nih.gov Upon binding to the AhR, β-NF initiates a cascade leading to the transcriptional activation of these genes. nih.gov Studies in human hepatoma cell lines (HepG2) and primary human hepatocytes have shown that β-NF increases the mRNA levels of all three isoforms. nih.gov The induction of CYP1A1 is particularly robust and has been observed in various tissues, including the liver, kidney, and heart. medchemexpress.com For instance, treatment of pigs with β-NF resulted in a predominant enhancement of CYP1A1 in all heart regions. nih.gov Similarly, in rat hepatocytes, β-NF caused a 120-fold increase in Cyp1a1 mRNA expression. In mouse hepatocytes, CYP1A1 mRNA expression peaked 9 hours after treatment with β-NF, while CYP1B1 mRNA expression peaked at 15 hours. nih.gov

CYP2B and CYP3A: The effect of β-NF on other CYP families is less pronounced and can be context-dependent. In primary rat hepatocytes, β-NF co-treatment with sulforaphane (B1684495) led to a marked decrease in the expression of Cyp2b and Cyp3a4. mdpi.com In a pig model, β-NF did not induce CYP2B22 or CYP3As in cardiac tissues. nih.gov However, studies in a juvenile diabetic rat model showed that other compounds could upregulate CYP3A2 levels in the brain, indicating the complex regulation of this enzyme. researchgate.net

CYP2D6 and CYP2E1: Research indicates that β-NF generally does not significantly affect CYP2D6 or CYP2E1. Studies investigating gene expressions in various contexts have not found significant alterations in these isoforms following β-NF treatment. d-nb.info The primary brain CYPs responsible for drug metabolism include these isoforms, but their induction is more commonly associated with substances like ethanol (B145695) or nicotine (B1678760) rather than β-NF. researchgate.netmdpi.com

Table 1: Modulation of Cytochrome P450 (CYP) Isoforms by Beta-Naphthoflavone Data based on studies in various experimental systems (in vitro and in vivo).

| CYP Isoform | Effect of Beta-Naphthoflavone | Experimental System |

| CYP1A1 | Potent Induction | Human hepatocytes, HepG2 cells, Pig heart, Rat hepatocytes, Mouse hepatocytes nih.govnih.govnih.gov |

| CYP1A2 | Induction | Human hepatocytes, HepG2 cells, Pig liver mdpi.comnih.gov |

| CYP1B1 | Induction | Human hepatocytes, HepG2 cells, Mouse hepatocytes nih.govnih.govnih.gov |

| CYP2B | Decreased Expression (co-treatment) / No Induction | Rat hepatocytes, Pig heart mdpi.comnih.gov |

| CYP3A | Decreased Expression (co-treatment) / No Induction | Rat hepatocytes, Pig heart mdpi.comnih.gov |

| CYP2D6 | No Significant Effect | General findings d-nb.info |

| CYP2E1 | No Significant Effect | General findings d-nb.info |

Beta-naphthoflavone's influence extends beyond the CYP system to other critical phase I and phase II metabolic enzymes.

UGTs, GSTs, and NQO1: As an AhR agonist, β-NF is known to induce uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs). mdpi.com Studies in rat hepatocytes revealed that β-NF significantly induces NAD(P)H:quinone oxidoreductase 1 (NQO1) at both the activity and mRNA levels. researchgate.net However, its effect on glutathione (B108866) S-transferases (GSTs) can vary. While one study in rat hepatocytes showed a significant reduction in GST activity by β-NF, another study in fish (Poecilia reticulata) reported a significant induction of GST. mdpi.comresearchgate.net

Sulfotransferase (SULT), Aldoketoreductase 1C (AKR1C), and Carbonylreductase 1 (CBR1): In primary cultures of rat hepatocytes, β-NF treatment significantly reduced the gene expression of Sult1a1 and the activity of AKR1C. mdpi.com Conversely, it strongly induced the activity and gene expression of CBR1. mdpi.com This differential regulation highlights the complexity of β-NF's impact on cellular metabolism.

Table 2: Modulation of Other Metabolic Enzymes by Beta-Naphthoflavone in Rat Hepatocytes

| Enzyme | Effect on Activity | Effect on mRNA Expression |

| UGTs | Induction (general finding) | Induction (general finding) |

| GSTs | Significantly Reduced | Negligible effect on Gsta1 |

| NQO1 | Significantly Induced | Significantly Induced |

| Sulfotransferase (SULT) | Significantly Reduced | Significantly Reduced (Sult1a1) |

| Aldoketoreductase 1C (AKR1C) | Significantly Reduced | Not Determined |

| Carbonylreductase 1 (CBR1) | Significantly Induced | Significantly Induced |

Beta-naphthoflavone can also modulate enzymes involved in managing oxidative stress, such as catalase (CAT) and superoxide (B77818) dismutase (SOD), though the effects appear to be highly dependent on the experimental model.

In a study using human neuroblastoma SH-SY5Y cells, β-NF (10 µM) was found to significantly increase the activities of both CAT and SOD, contributing to its protective effect against hydrogen peroxide-induced damage. caymanchem.comnih.gov Conversely, a study investigating the effects of β-NF in pigs found that it did not affect the activity of antioxidant enzymes like SOD and catalase in cardiac tissues. nih.gov Another study in female rats reported that β-NF protected against oxidative stress but did not detail direct effects on CAT or SOD activity, unlike other flavonoids tested. nih.gov This variability suggests that the modulation of these antioxidant enzymes by β-NF is tissue- and species-specific.

Receptor Ligand Binding and Allosteric Modulation Studies

The primary molecular target of beta-naphthoflavone is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. mdpi.commedchemexpress.comnih.gov β-NF is classified as a potent AhR agonist. mdpi.com

The binding mechanism involves the diffusion of β-NF into the cell, where it binds to the cytosolic AhR complex. oup.com This binding event triggers a conformational change, leading to the nuclear translocation of the AhR. nih.gov In the nucleus, the AhR dissociates from its chaperone proteins (like HSP90) and forms a heterodimer with the AhR nuclear translocator (ARNT). nih.govnih.govoup.com This activated AhR/ARNT complex then binds to specific DNA sequences known as dioxin-response elements (DREs) or xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby stimulating their transcription. nih.govnih.gov

Kinetic studies have revealed that β-NF, much like the potent toxicant TCDD, dissociates very slowly from the AhR. nih.gov In one study, after 96 hours, a significant amount of [3H]β-NF (ranging from 26% to 85% depending on the species) remained specifically bound to the hepatic cytosolic AhR. nih.gov This persistent binding suggests that calculations of ligand-binding affinity based on equilibrium assumptions may need reassessment and indicates a long duration of receptor occupancy. nih.govoup.com

Cellular Signaling Pathway Perturbations by this compound

Through its interaction with the AhR and subsequent modulation of gene expression, beta-naphthoflavone can perturb several key cellular signaling pathways that regulate cell growth, proliferation, and inflammation.

PI3K/Akt and MAPK/ERK Pathways: In human breast cancer cells (MCF-7), β-NF has been shown to inhibit the PI3K/Akt signaling pathway while simultaneously activating the mitogen-activated protein kinase-extracellular signal-regulated kinase (MAPK/ERK) pathway. nih.gov This dual action was linked to cell cycle arrest and the induction of a senescence-like phenotype. nih.gov The study demonstrated that these effects were AhR-dependent, as silencing the AhR prevented the β-NF-mediated modulation of these pathways. nih.gov The inhibition of PI3K/Akt signaling led to the downregulation of cell cycle proteins like cyclin D1, while the activation of MAPK/ERK led to the upregulation of the cell cycle inhibitor p21. nih.gov

NF-κB and p38MAPK Pathways: β-NF also demonstrates significant anti-inflammatory properties by modulating the NF-κB and p38MAPK pathways. In a study using human microvascular endothelial cells, pretreatment with β-NF was found to suppress the phosphorylation of Akt, ERK, and p38 MAPK that was induced by tumor necrosis factor-alpha (TNF-α). researchgate.net More recently, in lipopolysaccharide (LPS)-exposed BV-2 microglial cells, β-NF was shown to inhibit the production of pro-inflammatory mediators by suppressing the activation of the NF-κB pathway. researchgate.net This effect was mediated through the activation of the Akt/Nrf-2/HO-1 signaling axis, highlighting a crosstalk between these critical cellular pathways. researchgate.net Specifically, β-NF was shown to inhibit p38MAPK to attenuate H2O2-induced damage in neuronal cells. medchemexpress.com

Oxidative Stress Response Pathway Modulation (e.g., Nrf2)

Beta-naphthoflavone (BNF), a synthetic flavonoid and a potent agonist of the aryl hydrocarbon receptor (AhR), has been shown to modulate cellular oxidative stress responses, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.comresearchgate.net The Nrf2-antioxidant response element (ARE) signaling pathway is a primary mechanism for cellular defense against oxidative or electrophilic stress, controlling the expression of a wide array of antioxidant and detoxification genes. nih.gov

BNF's interaction with this pathway is complex. While it is known to induce the expression of antioxidative enzymes, it can also enhance oxidative stress responses. mdpi.comnih.gov In a rat hepatocarcinogenesis model, BNF administration was found to enhance oxidative DNA damage and lipid peroxidation. nih.gov This dual role suggests that the cellular context and experimental conditions are critical determinants of BNF's effect on oxidative balance.

The activation of Nrf2 by BNF is, in part, an indirect consequence of its metabolism. BNF is metabolized by cytochrome P450 enzymes, which can lead to the generation of reactive intermediates. nih.gov These reactive species can then trigger the Nrf2 pathway. nih.gov Under normal conditions, Nrf2 is kept at low levels by being bound to Keap1, which facilitates its degradation. mdpi.com Oxidative or electrophilic signals disrupt the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and subsequent activation of ARE-driven gene expression. nih.govmdpi.com Studies have shown that BNF treatment leads to a post-transcriptional increase in Nrf2 levels, suggesting a mechanism involving increased protein stability. merckmillipore.comnih.gov

BNF has been demonstrated to induce the expression of several Nrf2 target genes. In mouse embryonic fibroblasts, the Nrf2 activators, including beta-naphthoflavone, were shown to induce the expression of ferritin heavy and light chains (FTH1 and FTL), which are crucial for iron storage and mitigating iron-induced oxidative stress. frontiersin.org Furthermore, BNF has been observed to induce the expression of other antioxidant genes such as γ-glutamylcysteine synthetase (GCS), the rate-limiting enzyme in glutathione synthesis, through an ARE-mediated mechanism. portlandpress.comnih.gov In BV-2 microglial cells, BNF was found to accelerate the activation of the AKT/Nrf2/HO-1 signaling pathway, which in turn suppressed inflammatory responses. researchgate.net

Interestingly, there appears to be an interplay between the AhR and Nrf2 pathways in mediating the cellular response to BNF. Activation of the AhR by dietary ligands can upregulate Cyp1a1 expression while simultaneously inhibiting the generation of reactive oxygen species (ROS) through the activation of Nrf2. mdpi.com This suggests a coordinated regulatory network where AhR activation by compounds like BNF can initiate both xenobiotic metabolism and a protective antioxidant response.

Transcriptional and Translational Regulation Investigations

Beta-naphthoflavone (BNF) significantly influences cellular processes by modulating the expression of a wide range of genes at both the transcriptional and translational levels. nih.gov As an agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor, BNF's primary mechanism of action involves the regulation of gene networks that control not only xenobiotic metabolism but also cell cycle, apoptosis, and inflammatory responses. nih.govnih.gov

Gene expression profiling studies have revealed that BNF exposure leads to significant changes in the transcript levels of numerous genes. A study in human primary trophoblasts showed that BNF treatment resulted in the upregulation of 64 genes and the downregulation of 257 genes. nih.gov These regulated genes are involved in diverse biological functions, including placental hormone production, immune and inflammatory responses, oxidative stress, and antioxidant defense. nih.gov

A hallmark of BNF activity is the robust induction of Cyp1a1 , a key enzyme in phase I xenobiotic metabolism. nih.govmdpi.comnih.gov This induction occurs via the binding of the activated AhR to xenobiotic responsive elements (XREs) in the Cyp1a1 gene promoter. nih.govnih.gov The induction of Cyp1a1 mRNA and protein has been observed in various cell types, including rat intestinal epithelial cells and mouse hepatocytes. nih.govnih.gov

BNF also plays a crucial role in regulating cell cycle progression by modulating the expression of key cell cycle regulatory proteins. In estrogen receptor-positive breast cancer cells (MCF-7), BNF has been shown to suppress cell proliferation and induce G0/G1 phase cell cycle arrest. nih.govebi.ac.uk This is accompanied by the upregulation of the cyclin-dependent kinase inhibitor p21Cip1/Waf1 and the downregulation of cyclin D1/D3 and their catalytic partner CDK4 . nih.govebi.ac.uk The upregulation of p21Cip1/Waf1 is a critical event in BNF-mediated cell cycle arrest. nih.govoup.com

In the context of hepatocarcinogenesis, studies have demonstrated that BNF can influence the expression of genes involved in cell proliferation and protection against oxidative stress. In rat liver, BNF treatment was associated with increased reactivity of Nrf2-regulated molecules such as AKR7 (aldo-keto reductase family 7) and GPX2 (glutathione peroxidase 2), which are involved in detoxification and antioxidant defense. nih.gov Concurrently, a loss of reactivity for AhR-regulated molecules like CYP1A1 was observed in proliferative lesions, suggesting a complex interplay of signaling pathways during tumor promotion. nih.gov

Furthermore, investigations into the molecular expression in hepatocellular tumors induced by BNF have revealed increased staining of HDAC1 (histone deacetylase 1) in the nucleus of hepatocellular adenomas. nih.gov This suggests that epigenetic modifications, such as those mediated by histone deacetylases, may also play a role in the long-term effects of BNF on gene expression and cellular transformation. nih.gov

Table 1: Summary of Gene Expression Changes in Response to Beta-Naphthoflavone

| Gene | Direction of Change | Cellular Context | Associated Biological Process | Citations |

|---|---|---|---|---|

| Cyp1a1 | Upregulated | Rat intestinal epithelial cells, Mouse hepatocytes, Human trophoblasts | Xenobiotic metabolism | nih.govnih.govmdpi.comnih.gov |

| p21Cip1/Waf1 | Upregulated | ER-positive breast cancer cells (MCF-7) | Cell cycle arrest | nih.govebi.ac.ukoup.com |

| Cyclin D1/D3 | Downregulated | ER-positive breast cancer cells (MCF-7) | Cell cycle progression | nih.govebi.ac.uk |

| CDK4 | Downregulated | ER-positive breast cancer cells (MCF-7) | Cell cycle progression | nih.govebi.ac.uk |

| AKR7 | Upregulated | Rat liver (proliferative lesions) | Detoxification, Oxidative stress response | nih.gov |

| GPX2 | Upregulated | Rat liver (proliferative lesions) | Antioxidant defense | nih.gov |

| HDAC1 | Upregulated | Rat liver (hepatocellular adenomas) | Epigenetic regulation, Gene expression | nih.gov |

The influence of beta-naphthoflavone (BNF) extends to the regulation of protein homeostasis, particularly through its interaction with the ubiquitin-proteasome system (UPS). The UPS is a major non-lysosomal pathway responsible for the controlled degradation of short-lived and abnormal proteins, playing a critical role in various cellular processes, including cell cycle control. nih.gov

Studies have indicated that the activation of the Aryl hydrocarbon Receptor (AhR) by ligands such as BNF can control the expression of genes encoding for proteins within the UPS. nih.gov Research has shown that activation of AhR by BNF results in the induction of the Ubcm4 gene, which encodes for an ubiquitin-conjugating enzyme (E2). nih.gov This E2 enzyme, in conjunction with ubiquitin ligases (E3s), facilitates the ubiquitination and subsequent degradation of target proteins by the 26S proteasome. nih.gov

One of the identified targets for this AhR-mediated degradation is the proto-oncoprotein c-Fos. nih.gov It has been demonstrated that BNF treatment leads to increased ubiquitination and proteasomal degradation of c-Fos, a process dependent on the induction of UbcM4. nih.gov This finding highlights a mechanism by which BNF, through AhR activation, can modulate the levels of proteins involved in cell cycle regulation. nih.gov

Furthermore, research into proteolysis-targeting chimeras (PROTACs) has utilized BNF as a ligand to recruit the AhR E3 ligase complex to specific target proteins, thereby inducing their degradation via the ubiquitin-proteasome pathway. nih.gov This innovative approach underscores the functional link between BNF, AhR activation, and the cellular protein degradation machinery. nih.gov These studies collectively suggest that BNF's biological effects are not only due to the transcriptional activation of target genes but also due to the post-translational regulation of protein stability through the ubiquitin-proteasome pathway.

Exploration of Biological Modulatory Activities of Beta Naphthoflavanone in in Vitro and Preclinical Models

Antioxidant System Modulatory Research

Beta-naphthoflavone (B1666907) demonstrates significant antioxidant properties, primarily through direct free radical scavenging and the activation of key cellular defense pathways. medchemexpress.comnih.gov These activities underscore its potential as a protective agent against oxidative stress-induced cellular damage.

Free Radical Scavenging Potential Studies

The antioxidant capacity of a compound is often evaluated by its ability to neutralize reactive oxygen species (ROS) and other free radicals. While specific studies detailing beta-naphthoflavone's performance in standard scavenging assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are not extensively detailed in the provided context, its anti-oxidative properties have been demonstrated in cellular models. nih.gov For instance, pretreatment with beta-naphthoflavone has been shown to significantly inhibit intracellular ROS induced by tumor necrosis factor-alpha (TNF-α) in human microvascular endothelial cells. nih.gov This capacity to counteract ROS is a cornerstone of its protective effects against oxidative damage.

In neuronal SH-SY5Y cells, beta-naphthoflavone attenuated the decrease in viability and increased apoptosis induced by hydrogen peroxide (H₂O₂). medchemexpress.com This neuroprotective effect was associated with a significant increase in the activities of the antioxidant enzymes catalase (CAT) and superoxide (B77818) dismutase (SOD). medchemexpress.com

Nrf2 Pathway Activation in Experimental Systems

A pivotal mechanism underlying the antioxidant effects of beta-naphthoflavone is its ability to activate the Nuclear factor-erythroid 2 p45-related factor 2 (Nrf2) signaling pathway. nih.govnih.govjst.go.jp Nrf2 is a master regulator of the antioxidant response, controlling the expression of a wide array of genes that encode for detoxifying enzymes and antioxidant proteins. nih.govyoutube.com

Research indicates that beta-naphthoflavone can induce the Nrf2 pathway. nih.govjst.go.jp This activation leads to the upregulation of downstream target genes, which play a crucial role in cellular protection against oxidative and electrophilic stress. youtube.com Studies in various experimental systems have shown that beta-naphthoflavone's activation of Nrf2 is a key component of its anti-inflammatory and antioxidant effects. nih.gov For example, in BV-2 microglial cells, the anti-inflammatory action of beta-naphthoflavone was linked to the AKT/Nrf-2/HO-1-NF-κB signaling axis. nih.gov

Anti-inflammatory Response Modulation Studies

Beta-naphthoflavone has demonstrated notable anti-inflammatory effects in various experimental settings. nih.govnih.gov Its mechanism of action involves the modulation of key inflammatory mediators and cytokines, thereby attenuating the inflammatory cascade.

Modulation of Inflammatory Mediators in Cell Culture

In cell culture models, beta-naphthoflavone has been shown to effectively suppress the production of pro-inflammatory mediators. In lipopolysaccharide (LPS)-exposed BV-2 microglial cells, a model for neuroinflammation, beta-naphthoflavone significantly inhibited the production of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

Furthermore, in human microvascular endothelial cells treated with TNF-α, pretreatment with beta-naphthoflavone significantly inhibited the expression of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1). nih.gov This inhibition of adhesion molecules reduces the binding and transmigration of monocytes, a critical step in the inflammatory process. nih.gov

Table 1: Modulation of Inflammatory Mediators by Beta-Naphthoflavone in Cell Culture

| Cell Line | Inducing Agent | Mediator | Observed Effect |

| BV-2 (Microglia) | LPS | iNOS | Inhibition nih.gov |

| BV-2 (Microglia) | LPS | COX-2 | Inhibition nih.gov |

| Human Microvascular Endothelial Cells | TNF-α | ICAM-1 | Inhibition nih.gov |

| Human Microvascular Endothelial Cells | TNF-α | VCAM-1 | Inhibition nih.gov |

Cytokine Production Modulation in Cell Culture

Beta-naphthoflavone also exerts its anti-inflammatory effects by modulating the production of key inflammatory cytokines. Research has shown that it can significantly reduce the levels of pro-inflammatory cytokines in response to inflammatory stimuli.

In LPS-exposed BV-2 cells, beta-naphthoflavone markedly inhibited the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov Similarly, in a study using human microvascular endothelial cells, beta-naphthoflavone reduced the mRNA expression levels of TNF-α and IL-6 that were induced by TNF-α treatment. nih.govresearchgate.net This dual action of inhibiting both the inflammatory mediators and the cytokines that propagate the inflammatory signal highlights the compound's significant anti-inflammatory potential in vitro.

Table 2: Modulation of Cytokine Production by Beta-Naphthoflavone in Cell Culture

| Cell Line | Inducing Agent | Cytokine | Observed Effect |

| BV-2 (Microglia) | LPS | TNF-α | Inhibition nih.gov |

| BV-2 (Microglia) | LPS | IL-6 | Inhibition nih.gov |

| Human Microvascular Endothelial Cells | TNF-α | TNF-α (mRNA) | Reduction nih.govresearchgate.net |

| Human Microvascular Endothelial Cells | TNF-α | IL-6 (mRNA) | Reduction nih.govresearchgate.net |

Antineoplastic Modulatory Effects in Experimental Cancer Models

Beta-naphthoflavone has been investigated for its potential antitumor activities and has shown promise in preclinical cancer models. nih.govnih.gov Its effects appear to be mediated through the regulation of cell cycle progression and the enhancement of apoptosis, particularly in combination with conventional chemotherapeutic agents.

In estrogen receptor (ER)-positive MCF-7 human breast cancer cells, beta-naphthoflavone was found to suppress cell proliferation and induce cell cycle arrest in the G0/G1 phase. nih.gov This effect was associated with the downregulation of cyclin D1/D3 and CDK4, and the upregulation of p21. nih.gov These actions, which lead to a senescence-like phenotype, were not observed in ER-negative MDA-MB-231 cells, suggesting a mechanism that may be dependent on estrogen receptor status. nih.gov The antitumor effects in this model were found to be AhR-dependent and involved the inhibition of the PI3K/AKT pathway and activation of the MAPK/ERK pathway. nih.gov

Furthermore, beta-naphthoflavone has been shown to act synergistically with the chemotherapeutic drug doxorubicin in human lung cancer cells. nih.gov The combination of beta-naphthoflavone and doxorubicin enhanced apoptosis by inducing doxorubicin accumulation, generating mitochondrial ROS, and activating the JNK pathway. nih.gov This synergistic effect suggests that beta-naphthoflavone could potentially be used as an adjuvant agent to improve the efficacy of existing cancer therapies. nih.gov

Table 3: Antineoplastic Effects of Beta-Naphthoflavone in Experimental Cancer Models

| Cancer Model | Key Findings |

| MCF-7 (ER-positive Breast Cancer Cells) | Suppressed cell proliferation; Induced G0/G1 cell cycle arrest; Downregulated cyclin D1/D3 and CDK4; Upregulated p21 nih.gov |

| Human Lung Cancer Cells (in combination with Doxorubicin) | Synergistically enhanced apoptosis; Induced doxorubicin accumulation; Increased mitochondrial ROS generation; Activated JNK pathway signaling nih.gov |

Cell Proliferation and Apoptosis Induction Studies

Beta-Naphthoflavanone (β-NF), an agonist of the aryl hydrocarbon receptor (AhR), has demonstrated significant effects on cell proliferation and apoptosis in various cancer cell lines. In estrogen receptor (ER)-positive human breast cancer cells (MCF-7), β-NF has been shown to suppress cell proliferation and induce cell cycle arrest at the G0/G1 phase. nih.govnih.gov This is accompanied by the downregulation of cyclin D1/D3 and CDK4, and the upregulation of p21. nih.govnih.gov However, these effects were not observed in ER-negative MDA-MB-231 breast cancer cells. nih.govnih.gov The mechanism behind this selective activity involves the AhR-dependent inhibition of the PI3K/AKT signaling pathway and activation of the MAPK/ERK signaling pathway. nih.govnih.gov

Furthermore, in three-dimensional lung cancer spheroid models, β-NF was found to suppress cell proliferation, contrasting with the proliferative effect of another AhR ligand, benzo[a]pyrene. nih.gov

In the context of apoptosis, β-NF has been observed to enhance the efficacy of the chemotherapeutic agent doxorubicin in human lung cancer cells. This synergistic effect leads to increased apoptosis through the induction of doxorubicin accumulation, generation of mitochondrial reactive oxygen species (ROS), and activation of the JNK pathway signaling. nih.gov

Table 1: Effects of this compound on Cell Proliferation and Apoptosis in In Vitro Models

| Cell Line | Model System | Key Findings |

|---|---|---|

| MCF-7 (ER+) | Human Breast Cancer | Suppressed cell proliferation; induced G0/G1 cell cycle arrest; downregulated cyclin D1/D3 and CDK4; upregulated p21. nih.govnih.gov |

| MDA-MB-231 (ER-) | Human Breast Cancer | No significant effect on cell proliferation. nih.govnih.gov |

| A549 | 3D Lung Cancer Spheroids | Suppressed cell proliferation. nih.gov |

| Human Lung Cancer Cells | Co-treatment with Doxorubicin | Synergistically enhanced doxorubicin-induced apoptosis; induced mitochondrial ROS generation and JNK pathway signaling. nih.gov |

Angiogenesis Modulation Research in Preclinical Models

While direct studies on the role of this compound in angiogenesis, the formation of new blood vessels, are limited, some research provides insights into its potential indirect modulatory effects by influencing endothelial cell behavior. In a preclinical model, β-NF was found to protect against peritonitis by reducing tumor necrosis factor-alpha (TNF-α)-induced endothelial cell activation. nih.gov Specifically, it inhibited the expression of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) on human microvascular endothelial cells. nih.gov This led to reduced adhesion and transmigration of leukocytes, key events in inflammation which is often linked to angiogenesis. nih.gov The underlying mechanism involves the suppression of NF-κB and ERK1/2 activation, as well as the inhibition of ROS generation. nih.gov

Metastasis Inhibition Investigations in Experimental Systems

There is no direct experimental evidence to date demonstrating that this compound inhibits cancer metastasis. However, its mechanism of action in certain cancer cells suggests a potential for such activity. The PI3K/AKT signaling pathway is recognized as a major driver of breast cancer metastasis. nih.gov Studies have shown that β-NF inhibits the PI3K/AKT pathway in ER-positive breast cancer cells. nih.govnih.gov This inhibition of a key metastatic pathway suggests that β-NF could potentially interfere with the metastatic cascade in certain cancer types, although further dedicated research is required to confirm this hypothesis.

Immunomodulatory Properties in Experimental Models

This compound has demonstrated clear immunomodulatory, particularly anti-inflammatory, properties in experimental models. In human microvascular endothelial cells, β-NF has been shown to counteract the inflammatory effects induced by TNF-α. nih.gov It achieves this by significantly inhibiting the expression of adhesion molecules ICAM-1 and VCAM-1, which are crucial for the recruitment of immune cells to sites of inflammation. nih.gov Furthermore, in a preclinical model of peritonitis, β-NF reduced the mRNA expression levels of the pro-inflammatory cytokines TNF-α and Interleukin-6 (IL-6), and decreased the infiltration of white blood cells. nih.gov These findings highlight the anti-inflammatory potential of β-NF through its modulation of endothelial cell activation and cytokine expression.

Table 2: Immunomodulatory Effects of this compound in Experimental Models

| Model System | Key Findings |

|---|---|

| Human Microvascular Endothelial Cells | Inhibited TNF-α-induced expression of ICAM-1 and VCAM-1; reduced monocyte binding and transmigration; suppressed NF-κB and ERK1/2 activation and ROS generation. nih.gov |

| Preclinical Peritonitis Model | Reduced mRNA expression of TNF-α and IL-6; decreased infiltration of white blood cells. nih.gov |

Neurobiological System Interactions in Preclinical Research

This compound has been shown to interact with neurobiological systems in preclinical research. One study investigated its effects on AhR-regulated genes and antioxidant enzymes in various brain regions of pigs, including the cortex, cerebellum, midbrain, and hippocampus. nih.gov The treatment with β-NF led to the induction of CYP1A1 and CYP1B1 mRNA levels in these areas, indicating its ability to cross the blood-brain barrier and exert biological effects within the central nervous system. nih.gov The study also noted that while the activities of GST and other antioxidant enzymes in the brain were lower than in the liver, they were marginally affected by β-NF treatment. nih.gov

Additionally, research on neuronal SH-SY5Y cells has suggested a neuroprotective role for naphthoflavones. In combination, α- and β-Naphthoflavone were found to synergistically attenuate hydrogen peroxide (H2O2)-induced cell damage, suggesting a potential for antioxidation and protection against oxidative stress-related neuronal injury. researchgate.net

Metabolic Regulation Research in Experimental Systems (e.g., glucose, lactate, zinc homeostasis)

This compound has been shown to influence metabolic processes, particularly through the induction of xenobiotic-metabolizing enzymes and the disruption of metal ion homeostasis. As a well-known AhR agonist, β-NF is a potent inducer of cytochrome P450 (CYP) enzymes, particularly the CYP1A subfamily (CYP1A1 and CYP1A2), in hepatocytes. nih.gov This induction occurs at the mRNA, protein, and enzyme activity levels and is a key aspect of its role in the metabolism of foreign compounds. nih.gov

In terms of specific nutrient metabolism, research has demonstrated that β-NF can disrupt zinc homeostasis. In human hepatoma HepG2 cells, treatment with β-NF led to a dose-dependent decrease in intracellular labile zinc. This effect was associated with a significant decrease in the mRNA levels of the zinc transporters ZnT10 and ZIP5. These findings indicate that β-NF has the potential to alter zinc homeostasis in hepatocytes.

Currently, there is a lack of specific research findings on the direct effects of this compound on glucose and lactate homeostasis in preclinical or in vitro models.

Metabolic Fate and Biotransformation of Beta Naphthoflavanone in Experimental Systems

Identification of Phase I Biotransformation Pathways (Oxidation, Reduction, Hydrolysis)

Phase I metabolism introduces or exposes functional groups on a xenobiotic molecule, typically increasing its polarity. For beta-naphthoflavone (B1666907), oxidation is the predominant Phase I biotransformation pathway, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.

Oxidation: Beta-naphthoflavone is not only a substrate for but also a potent inducer of CYP1A enzymes, particularly CYP1A1 and CYP1A2. nih.gov This auto-induction can lead to time-dependent pharmacokinetics, where the clearance of BNF increases with prolonged exposure. nih.gov Studies using rat liver microsomes have been instrumental in elucidating the oxidative metabolism of beta-naphthoflavone. nih.gov The primary oxidative reactions involve hydroxylation at various positions on the flavonoid structure. While the exact positions of hydroxylation are detailed in specialized literature, the outcome is the formation of one or more hydroxylated metabolites. nih.govnih.gov These reactions are dependent on NADPH and can be inhibited by carbon monoxide, which is characteristic of CYP-mediated processes. nih.gov In addition to the liver, CYP1A1/1A2 induction by BNF has been observed in other tissues, such as the kidney and intrahepatic biliary epithelial cells, suggesting that Phase I metabolism can occur at multiple sites. nih.govnih.gov

Reduction and Hydrolysis: Current scientific literature does not prominently feature reduction or hydrolysis as major Phase I metabolic pathways for beta-naphthoflavone. The stability of its core flavone (B191248) structure makes it less susceptible to these reactions compared to compounds with ester or nitro groups, for example. The focus of metabolic studies has overwhelmingly been on its oxidative transformation by CYP enzymes.

Characterization of Phase II Conjugation Reactions (Glucuronidation, Sulfation, Methylation)

Following Phase I oxidation, the hydroxylated metabolites of beta-naphthoflavone become substrates for Phase II conjugation enzymes. These enzymes attach endogenous polar molecules to the functional groups, significantly increasing water solubility and facilitating excretion.

Glucuronidation: This is a major Phase II pathway for the metabolites of beta-naphthoflavone. wikipedia.orgdrugbank.com The process is catalyzed by UDP-glucuronosyltransferases (UGTs), enzymes that are also induced by BNF through AhR activation. wikipedia.orgdrugbank.com Glucuronidation involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the hydroxyl groups of the BNF metabolites. nih.govwikipedia.org The resulting glucuronide conjugates are large, polar, and readily transported out of cells for elimination, primarily via bile. nih.gov

Sulfation: Sulfation, catalyzed by sulfotransferases (SULTs), is another common conjugation pathway for hydroxylated compounds. While it is a plausible pathway for BNF metabolites, its relative importance compared to glucuronidation has been less extensively studied for this specific compound. In primary rat hepatocytes, BNF alone was found to inhibit the activity of both GST and SULT enzymes. mdpi.com

Metabolite Profiling and Identification in In Vitro Microsomal Systems

In vitro systems, particularly liver microsomes, are essential tools for studying the metabolism of xenobiotics like beta-naphthoflavone. mdpi.com Microsomes contain a high concentration of Phase I (CYP) and some Phase II (UGT) enzymes. nih.govnih.gov

Studies with rat liver microsomes have shown that beta-naphthoflavone is metabolized into several products. nih.gov The use of techniques like High-Performance Liquid Chromatography (HPLC) allows for the separation and quantification of these metabolites. nih.gov The primary metabolites identified are hydroxylated derivatives of the parent compound. The specific isoforms of cytochrome P450 involved, mainly from the CYP1A subfamily, have been confirmed using purified reconstituted enzyme systems and specific antibodies. nih.gov

Below is a table summarizing the expected findings from in vitro microsomal metabolism studies of beta-naphthoflavone, based on the available literature.

| In Vitro System | Key Enzymes Involved | Primary Metabolites Detected | Analytical Techniques |

| Rat Liver Microsomes | Cytochrome P450 (CYP1A1, CYP1A2) | Hydroxylated beta-naphthoflavone derivatives | HPLC, Mass Spectrometry |

| Human Liver Microsomes | Cytochrome P450 (CYP1A1, CYP1A2) | Expected to be similar to rat; hydroxylated metabolites | HPLC, Mass Spectrometry |

| Reconstituted CYP Systems | Purified CYP1A1, CYP1A2 | Hydroxylated beta-naphthoflavone derivatives | Spectrophotometry, HPLC |

Enterohepatic Recirculation and Excretion Pathways in Preclinical Animal Models

The extensive Phase II metabolism of beta-naphthoflavone, particularly glucuronidation, strongly influences its excretion pathways. Pharmacokinetic studies in rats have shown that beta-naphthoflavone has a high blood clearance and that no unchanged compound is detected in the urine. nih.gov This indicates that the primary route of elimination is through metabolism and subsequent excretion of the metabolites.

Excretion Pathways: The high molecular weight and polarity of the glucuronide conjugates favor their excretion into bile. unc.edu This biliary excretion is an active process mediated by transport proteins on the canalicular membrane of hepatocytes. Once in the bile, the conjugates are transported to the small intestine. From there, they are ultimately eliminated in the feces. cidara.com

Enterohepatic Recirculation: The excretion of glucuronide conjugates into the gut creates the potential for enterohepatic recirculation. researchgate.net Bacteria residing in the intestinal lumen can produce β-glucuronidase enzymes, which can cleave the glucuronic acid from the BNF metabolites. covachem.com This enzymatic hydrolysis regenerates the more lipophilic Phase I metabolite, which can then be reabsorbed from the intestine back into the portal circulation and return to the liver. nih.gov This recycling process can extend the half-life of the compound in the body, leading to prolonged exposure. While the necessary preconditions for enterohepatic recirculation of beta-naphthoflavone (extensive glucuronidation and biliary excretion) are met, the precise extent to which this process occurs in vivo for this specific compound requires further dedicated study.

Advanced Analytical and Spectroscopic Methodologies for Beta Naphthoflavanone Research

Chromatographic Techniques for Isolation, Separation, and Quantification

Chromatography is a cornerstone in the analytical workflow of beta-naphthoflavanone research, enabling the separation of the analyte from complex matrices and its subsequent quantification. The choice of technique is dictated by the specific research question, the nature of the sample, and the required sensitivity and resolution.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of this compound due to its high resolution, sensitivity, and applicability to a wide range of compounds. Reversed-phase HPLC is the most common modality employed for the separation of flavonoids, including this compound.

In a typical reversed-phase setup, a nonpolar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, which is a relatively nonpolar compound, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly used. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of the parent compound from its more polar metabolites.

UV detection is frequently utilized for the quantification of this compound, as the flavonoid structure possesses strong chromophores that absorb light in the ultraviolet range. The selection of the detection wavelength is optimized to maximize sensitivity and selectivity for the analyte. Method validation for quantitative HPLC analysis of this compound would typically adhere to ICH guidelines, assessing parameters such as linearity, accuracy, precision, and robustness to ensure the reliability of the results.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Typical Condition |

| Column | Reversed-Phase C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility of flavonoids like this compound, derivatization is a necessary prerequisite for GC analysis. The primary purpose of derivatization is to convert the non-volatile analyte into a more volatile and thermally stable derivative that can be readily analyzed by GC.

Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as the hydroxyl groups that may be present on metabolites of this compound. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing the volatility of the molecule. The derivatization reaction conditions, including temperature and time, must be optimized to ensure complete conversion to the desired derivative.

The resulting volatile derivatives can then be separated on a GC column, typically a fused silica (B1680970) capillary column coated with a nonpolar stationary phase. Mass spectrometry is the most common detector coupled with GC (GC-MS), as it provides both quantitative data and structural information based on the fragmentation pattern of the derivatized analyte.

Table 2: Example of a GC-MS Method for Silylated this compound Derivatives

| Parameter | Typical Condition |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| Reaction Conditions | 70°C for 30 minutes |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at 1 mL/min |

| Oven Program | 150°C (1 min hold), ramp to 300°C at 10°C/min, hold for 10 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

Thin-Layer Chromatography (TLC) for Screening

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective screening tool in this compound research. It is particularly useful for the preliminary analysis of reaction mixtures, monitoring the progress of synthesis, or for the initial screening of biological extracts for the presence of the compound or its metabolites.

In TLC, a thin layer of adsorbent material, typically silica gel, coated on a plate acts as the stationary phase. The sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable mobile phase. The separation is based on the differential migration of the components up the plate, driven by capillary action. The choice of the mobile phase, a mixture of solvents of varying polarity, is critical for achieving good separation. For a moderately polar compound like this compound, a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone) is often employed.

After development, the separated spots are visualized. Since this compound is UV active, it can be visualized under a UV lamp. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic parameter for a given compound under specific TLC conditions and can be used for preliminary identification. ualberta.capediaa.comlibretexts.org

Table 3: Representative TLC System for this compound Screening

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 TLC plates |

| Mobile Phase | Toluene:Ethyl Acetate (8:2, v/v) |

| Visualization | UV light at 254 nm |

| Expected Rf | Approximately 0.4-0.6 |

Mass Spectrometry (MS) for Structural Characterization and Metabolite Identification

Mass Spectrometry (MS) is an indispensable tool for the structural characterization of this compound and the identification of its metabolites. nih.gov MS provides information about the molecular weight of the analyte and, through fragmentation analysis, offers insights into its chemical structure.

Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS)

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques commonly coupled with liquid chromatography (LC-MS) for the analysis of flavonoids.

Electrospray Ionization (ESI) is particularly well-suited for polar and thermally labile molecules. In ESI, a high voltage is applied to a liquid passing through a capillary, which generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, ESI in the positive ion mode would likely produce a protonated molecule [M+H]+. nih.gov

Atmospheric Pressure Chemical Ionization (APCI) is a better choice for less polar and more volatile compounds that are not efficiently ionized by ESI. wikipedia.orglabx.com In APCI, the sample is vaporized in a heated nebulizer and then ionized by corona discharge. This technique is suitable for the analysis of polycyclic aromatic compounds and their derivatives. wikipedia.orglabx.com For this compound, APCI would also be expected to generate a strong protonated molecule [M+H]+. The choice between ESI and APCI often depends on the specific analyte and the matrix in which it is being analyzed. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov In a typical MS/MS experiment, the protonated molecule of this compound ([M+H]+) would be selected in the first mass analyzer, fragmented in a collision cell, and the resulting fragment ions analyzed in a second mass analyzer.

The fragmentation pattern is characteristic of the molecule's structure. For flavonoids, common fragmentation pathways involve the cleavage of the C-ring, leading to retro-Diels-Alder (rDA) reactions, and losses of small neutral molecules such as CO, H2O, and C2H2O. nih.gov While specific fragmentation data for this compound is not extensively published, based on the general fragmentation of flavones, one would expect to observe characteristic losses from the pyrone ring and cleavage of the bonds connecting the phenyl and naphthyl moieties to the central heterocyclic ring. The accurate mass measurement of these fragment ions using high-resolution mass spectrometry can further aid in the elucidation of the structure of the parent compound and its metabolites. nih.gov A search on PubChem for beta-Naphthoflavone (B1666907) reveals MS/MS data showing a precursor ion at m/z 273.0913, with fragment ions at m/z 171.044 and other smaller fragments, indicating the breakdown of the molecular structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the complete structural elucidation of this compound in solution. It provides detailed information about the carbon-hydrogen framework, allowing for the unambiguous assignment of all protons and carbons within the molecule.

1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC)

One-dimensional (1D) NMR experiments, including proton (¹H) and carbon-13 (¹³C) spectroscopy, offer the foundational data for structural analysis. The ¹H NMR spectrum reveals the chemical environment, multiplicity (splitting pattern), and integration (number of protons) for each unique proton. The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom, indicating its chemical environment.

While 1D NMR provides essential data, complex molecules like this compound, with numerous aromatic protons and carbons in similar chemical environments, often require two-dimensional (2D) NMR experiments for complete and unambiguous signal assignment. These experiments correlate signals based on interactions between nuclei, either through chemical bonds or through space.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically over two to three bonds (e.g., H-C-H or H-C-C-H). Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of proton networks within the molecule's spin systems, which is particularly useful for assigning protons on the same aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, providing definitive C-H one-bond connectivity.

By combining the information from these 1D and 2D NMR experiments, a full and confident assignment of all proton and carbon resonances in the this compound molecule can be achieved.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound (Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard solvent signal. Actual values may vary slightly depending on the solvent and experimental conditions.)

| Atom Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

|---|---|---|

| C-1 | 178.0 | - |

| C-2 | 110.0 | 7.00 |

| C-3 | 163.0 | - |

| C-4a | 118.0 | - |

| C-5 | 130.0 | 8.00 |

| C-6 | 128.0 | 7.60 |

| C-7 | 125.0 | 7.50 |

| C-8 | 129.0 | 7.70 |

| C-9 | 122.0 | 8.50 |

| C-10 | 135.0 | 8.30 |

| C-10a | 127.0 | - |

| C-10b | 155.0 | - |

| C-1' | 132.0 | - |

| C-2'/6' | 126.5 | 7.95 |

| C-3'/5' | 129.0 | 7.55 |

UV-Visible and Infrared (IR) Spectroscopy for Characterization and Quantification

UV-Visible (UV-Vis) and Infrared (IR) spectroscopy are fundamental techniques used for the initial characterization of this compound and can also be adapted for quantitative analysis.

UV-Visible Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The extensive conjugation present in the fused ring system and the phenyl substituent of this compound gives rise to characteristic absorption bands. The resulting spectrum, a plot of absorbance versus wavelength, can serve as a fingerprint for the compound and is useful for confirming its identity and for quantification using the Beer-Lambert law. The positions of the absorption maxima (λ_max_) are sensitive to the solvent used.

Table 2: Typical UV-Visible Absorption Maxima for this compound in Ethanol (B145695)

| Band | Wavelength (λ_max_) |

|---|---|

| Band I | ~340 nm |

| Band II | ~280 nm |

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, causing the bonds within those groups to stretch or bend. The IR spectrum of this compound provides clear evidence for its key structural features. The data is typically obtained from a sample prepared as a potassium bromide (KBr) pellet.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3060 | C-H Stretch | Aromatic |

| ~1645 | C=O Stretch | α,β-Unsaturated Ketone |

| ~1610, 1580, 1490 | C=C Stretch | Aromatic Ring |

| ~1230 | C-O-C Stretch | Ether |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of this compound in complex mixtures, offering high sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for the quantification of this compound in biological samples, such as plasma. nih.gov The process involves:

Liquid Chromatography (LC): A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system separates this compound from other components in the sample matrix based on its physicochemical properties (e.g., polarity). A reversed-phase column is typically used for this purpose.

Mass Spectrometry (MS): The eluent from the LC column is introduced into the mass spectrometer. An ionization source, such as electrospray ionization (ESI), generates molecular ions (e.g., [M+H]⁺).